molecular formula C14H16O3 B133230 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID CAS No. 162096-56-2

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID

Cat. No.: B133230
CAS No.: 162096-56-2
M. Wt: 232.27 g/mol
InChI Key: FQCBEGCSNZWLKF-UHFFFAOYSA-N
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Description

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID is an organic compound with the molecular formula C14H16O3. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 3-(cyclopropanecarbonyl)benzene.

    Alkylation: The next step involves the alkylation of 3-(cyclopropanecarbonyl)benzene with isobutyric acid under acidic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropanoic acid: Lacks the cyclopropane ring, making it less sterically hindered.

    3-(Cyclopropanecarbonyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID is unique due to the presence of both a cyclopropane ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,13(16)17)11-5-3-4-10(8-11)12(15)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCBEGCSNZWLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625867
Record name 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162096-56-2
Record name 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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